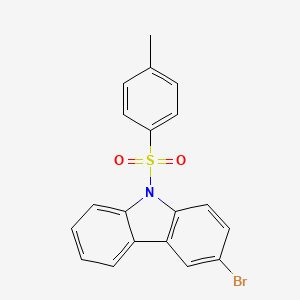
3-Bromo-9-tosyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-9-tosyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-9-tosyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 9H-carbazole at the 3-position using N-bromosuccinimide in tetrahydrofuran at room temperature . The tosylation of the resulting 3-bromo-9H-carbazole can be achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
3-Bromo-9-tosyl-9H-carbazole has several scientific research applications:
Optoelectronics: Used in the development of OLEDs and organic photovoltaic devices due to its excellent charge transport properties.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Biological Research: Investigated for its potential use in biosensors and other bioelectronic devices.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 3-Bromo-9-tosyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer processes, which is crucial for its applications in optoelectronics and material science. The presence of the bromine and tosyl groups can influence the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-9H-carbazole: Similar in structure but lacks the tosyl group, which can affect its reactivity and applications.
3-Iodo-9H-carbazole: Another halogenated derivative with different reactivity due to the presence of iodine instead of bromine.
3,6-Dibromo-9H-carbazole:
Uniqueness
3-Bromo-9-tosyl-9H-carbazole is unique due to the presence of both bromine and tosyl groups, which enhance its reactivity and make it suitable for a broader range of applications. The tosyl group, in particular, can act as a protecting group or a leaving group in various chemical reactions, providing additional versatility .
Propriétés
Numéro CAS |
177775-88-1 |
|---|---|
Formule moléculaire |
C19H14BrNO2S |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
3-bromo-9-(4-methylphenyl)sulfonylcarbazole |
InChI |
InChI=1S/C19H14BrNO2S/c1-13-6-9-15(10-7-13)24(22,23)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 |
Clé InChI |
OTYIVOHGSWJZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


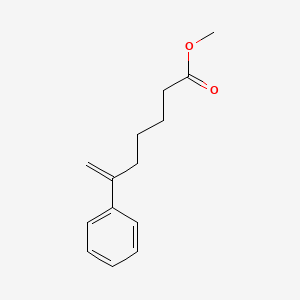
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

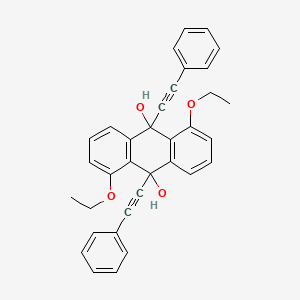
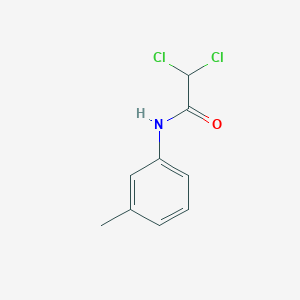
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
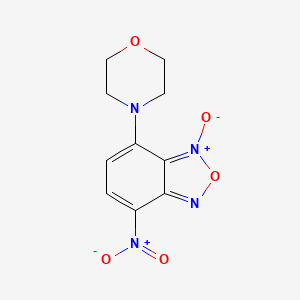
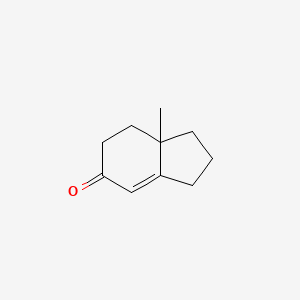
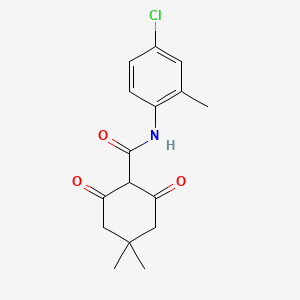

![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
